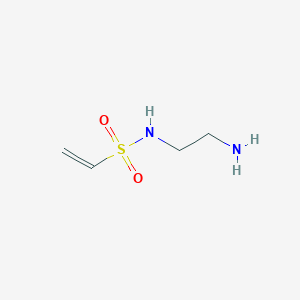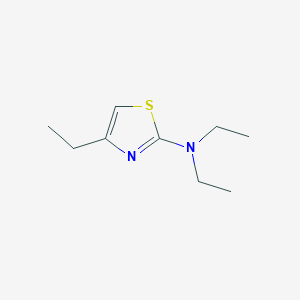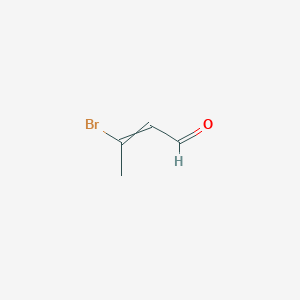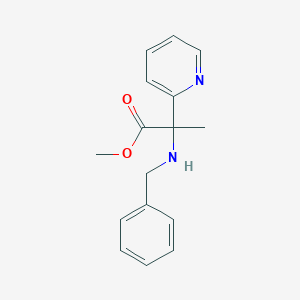
4-bromo-3-Pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-Pyridinesulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and sulfonamide functional groups
Méthodes De Préparation
The synthesis of 4-bromo-3-Pyridinesulfonamide can be achieved through various synthetic routes. One common method involves the bromination of 3-Pyridinesulfonamide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a specific temperature to ensure the selective bromination at the 4-position of the pyridine ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-bromo-3-Pyridinesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinesulfonamides, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
4-bromo-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes like phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K). These enzymes are involved in various cellular processes, including cell growth and survival, making them important targets for cancer therapy.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it valuable in studying cellular signaling pathways and understanding disease mechanisms.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its reactivity and functional group versatility.
Mécanisme D'action
The mechanism of action of 4-bromo-3-Pyridinesulfonamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PI3K, it binds to the enzyme’s active site, preventing the phosphorylation of phosphoinositides and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
4-bromo-3-Pyridinesulfonamide can be compared with other pyridinesulfonamide derivatives, such as:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound also targets PI3K but has different substituents that may affect its potency and selectivity.
4-chloro-3-Pyridinesulfonamide: Similar in structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
361544-09-4 |
|---|---|
Formule moléculaire |
C5H5BrN2O2S |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
4-bromopyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
Clé InChI |
PXYZMOHBVKYFKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


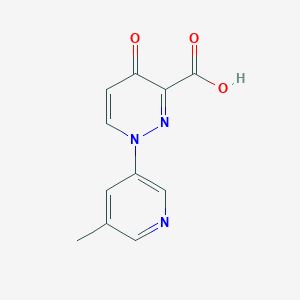
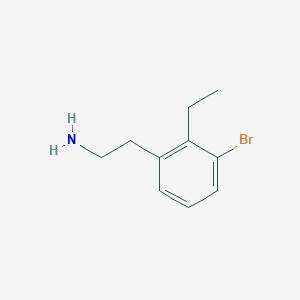

![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
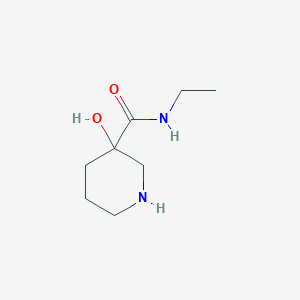
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
